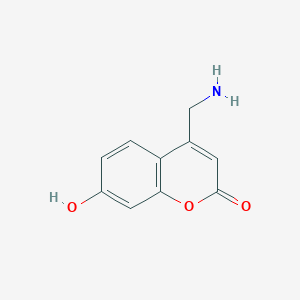
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features an aminomethyl group at the 4-position and a hydroxy group at the 7-position on the chromen-2-one scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base to form 7-hydroxy-4-methylcoumarin. This intermediate can then be subjected to a Mannich reaction with formaldehyde and an amine to introduce the aminomethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
4-aminocoumarin: Similar structure but lacks the hydroxy group at the 7-position.
7-hydroxycoumarin: Similar structure but lacks the aminomethyl group at the 4-position.
4-(aminomethyl)benzoic acid: Contains an aminomethyl group but has a benzoic acid scaffold instead of a chromen-2-one scaffold.
Uniqueness
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the aminomethyl and hydroxy groups on the chromen-2-one scaffold. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
4-(aminomethyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C10H9NO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5,11H2 |
InChIキー |
HVMBPUABKRKNPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


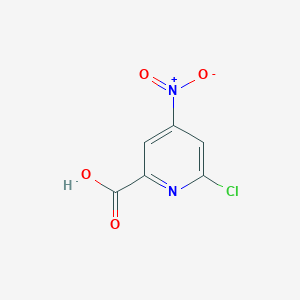
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
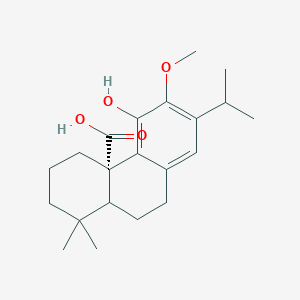
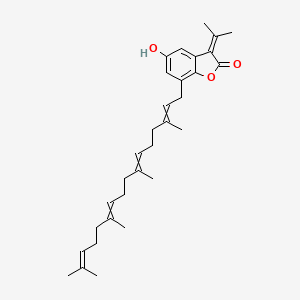
![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
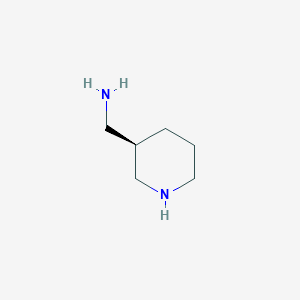
![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)
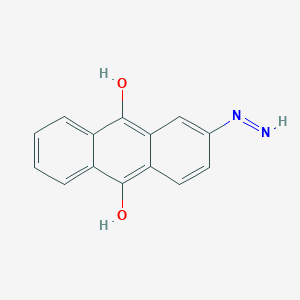
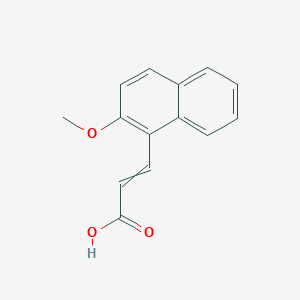

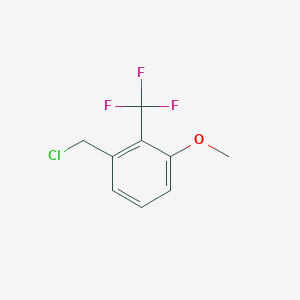

![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
